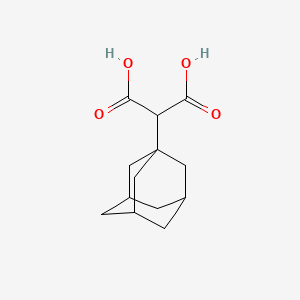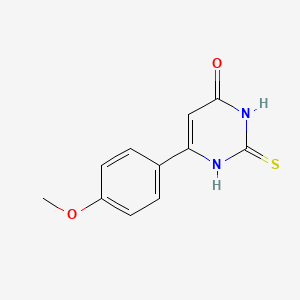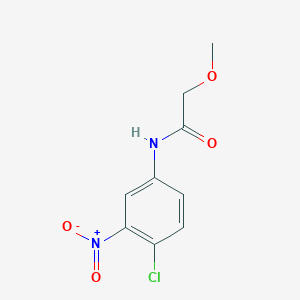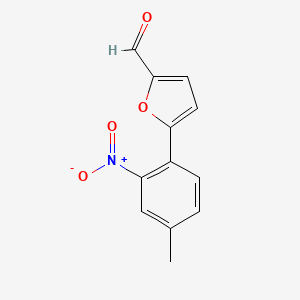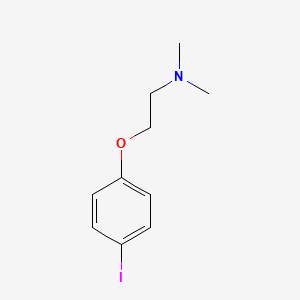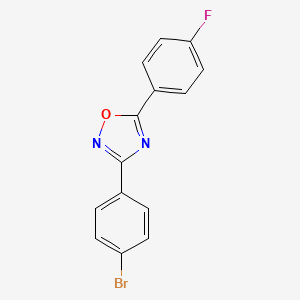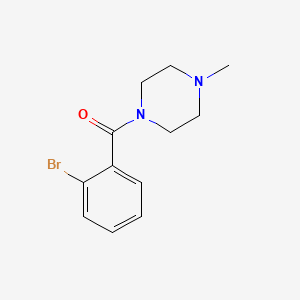
(2-溴苯基)(4-甲基哌嗪-1-基)甲酮
描述
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of amides It features a bromophenyl group attached to a methanone moiety, which is further connected to a 4-methylpiperazine ring
科学研究应用
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be diverse depending on the specific disease state.
Mode of Action
A study on a similar piperazine derivative, lqfm182, showed anti-nociceptive and anti-inflammatory effects . It reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound interacts with its targets to modulate pain and inflammation responses.
Biochemical Pathways
The study on lqfm182 showed that it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may affect the inflammatory response pathway and cytokine signaling.
Pharmacokinetics
It’s known that piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The study on lqfm182 showed that it reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound has anti-nociceptive and anti-inflammatory effects at the molecular and cellular level.
生化分析
Biochemical Properties
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with myeloperoxidase enzyme, which is involved in the body’s inflammatory response . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the inflammatory response . This modulation can lead to changes in cell behavior and function, impacting processes such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its interaction with myeloperoxidase enzyme results in the reduction of enzyme activity, which in turn decreases the production of reactive oxygen species . This inhibition can lead to a decrease in oxidative stress within cells.
Temporal Effects in Laboratory Settings
The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been observed to result in sustained modulation of inflammatory responses in vitro and in vivo.
Dosage Effects in Animal Models
The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without significant adverse effects. At higher doses, toxic effects such as cellular toxicity and organ damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on the body.
Transport and Distribution
The transport and distribution of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s efficacy and its ability to modulate cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are carried out in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the methanone moiety.
Reduction Reactions: Products include alcohols or other reduced derivatives of the methanone moiety.
相似化合物的比较
Similar Compounds
- (2-Chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Iodophenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to differences in biological activity, binding affinity, and overall chemical reactivity compared to its chloro, fluoro, and iodo analogs.
属性
IUPAC Name |
(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUJLBGPHVUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349923 | |
| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331845-66-0 | |
| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)
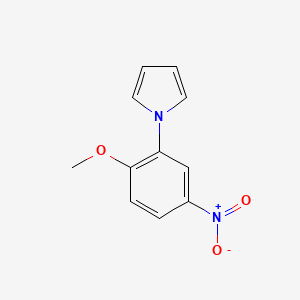
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)
